{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenoxy group, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorobenzyl alcohol. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to form the triazole derivative. The final step involves the reaction of this derivative with thioacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid: This compound is unique due to its specific structure and combination of functional groups.
Ethyl acetoacetate: Another compound with a similar functional group but different overall structure and properties.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different core structure but similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, chlorophenoxy group, and thioacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H16ClN3O3S |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H16ClN3O3S/c1-10(2)7-19-13(17-18-15(19)23-9-14(20)21)8-22-12-5-3-11(16)4-6-12/h3-6H,1,7-9H2,2H3,(H,20,21) |
InChI Key |
WRFVJXRNAQKWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.